molecular formula C13H12N4O B1348911 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole CAS No. 6659-92-3

5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole

Cat. No.: B1348911
CAS No.: 6659-92-3
M. Wt: 240.26 g/mol
InChI Key: WNZKUNXGRZGIFX-UHFFFAOYSA-N
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Description

5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole: is a heterocyclic compound that belongs to the benzotriazole family Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibition, pharmaceuticals, and dyes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxyaniline with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate then undergoes cyclization with sodium azide to yield the desired benzotriazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group in 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry: 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various coupling reactions.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used as a corrosion inhibitor. It forms a protective layer on metal surfaces, preventing oxidation and corrosion. It is also used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. This interaction can disrupt metabolic pathways and cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

  • 5-Amino-2-(4-chlorophenyl)-2H-benzotriazole
  • 5-Amino-2-(4-methylphenyl)-2H-benzotriazole
  • 5-Amino-2-(4-nitrophenyl)-2H-benzotriazole

Comparison: Compared to its analogs, 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole has unique properties due to the presence of the methoxy group This group can influence the compound’s electronic properties, reactivity, and interaction with biological targets

Properties

IUPAC Name

2-(4-methoxyphenyl)benzotriazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-18-11-5-3-10(4-6-11)17-15-12-7-2-9(14)8-13(12)16-17/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZKUNXGRZGIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352209
Record name 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6659-92-3
Record name 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YLAMINE
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